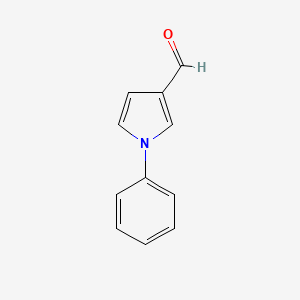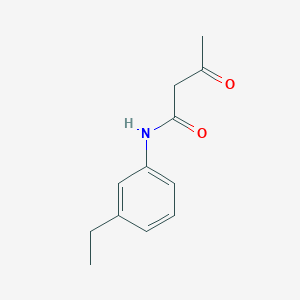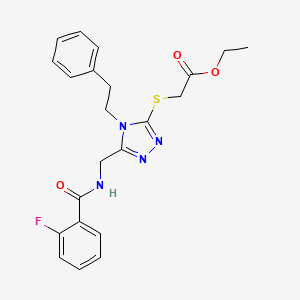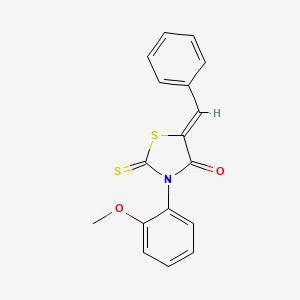
1-phenyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound that belongs to the pyrrole family . It has a molecular weight of 171.2 and its IUPAC name is 1-phenyl-1H-pyrrole-3-carbaldehyde .
Synthesis Analysis
An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrrole-3-carbaldehyde is 1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H . The InChI key is BLAZTBDCCWAUMD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature . The exact values for melting point, boiling point, density, and refractive index are not available .Applications De Recherche Scientifique
Pyrrolone Antimalarials Discovery
1-Phenyl-1H-pyrrole-3-carbaldehyde plays a crucial role in the synthesis of pyrrolone derivatives. Researchers have utilized this compound as a reagent in the discovery of novel antimalarial agents. By modifying the pyrrolone scaffold, scientists aim to develop more effective and less toxic drugs to combat malaria .
Organic Synthesis and Medicinal Chemistry
The aldehyde group in 1-phenyl-1H-pyrrole-3-carbaldehyde makes it a versatile building block for organic synthesis. Medicinal chemists often employ it to create structurally diverse compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in drug development and lead optimization .
Fluorinated Pyrrole Derivatives
Researchers have explored the synthesis of fluorinated derivatives of 1-phenyl-1H-pyrrole-3-carbaldehyde. These compounds exhibit unique properties due to the presence of fluorine atoms. Potential applications include materials science, bioimaging, and drug design .
Photophysical Studies and Luminescent Materials
1-Phenyl-1H-pyrrole-3-carbaldehyde derivatives have been investigated for their photophysical properties. Some exhibit fluorescence or phosphorescence, making them interesting candidates for luminescent materials, sensors, and imaging agents. Researchers study their emission behavior and explore applications in optoelectronics .
Catalysis and Asymmetric Synthesis
The pyrrole scaffold in this compound can serve as a chiral ligand in asymmetric catalysis. Researchers have explored its use in metal-catalyzed reactions, such as asymmetric allylation or hydrogenation. These studies contribute to the development of greener and more efficient synthetic methodologies .
Electrochemical Sensors and Biosensors
Functionalized pyrrole derivatives, including 1-phenyl-1H-pyrrole-3-carbaldehyde, have been investigated for their electrochemical properties. Researchers have used them as sensing platforms for detecting analytes such as heavy metals, neurotransmitters, or biomolecules. These sensors find applications in environmental monitoring and medical diagnostics .
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZTBDCCWAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)



![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)
